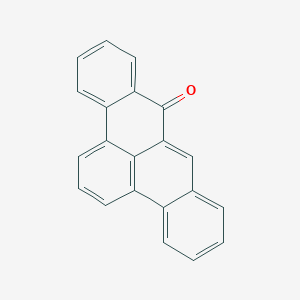![molecular formula C11H12ClN3 B188714 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine CAS No. 135875-11-5](/img/structure/B188714.png)
8-Chloro-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine is a heterocyclic compound that features a diazepine ring fused with a benzimidazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with suitable reagents to form the desired diazepine ring . The reaction conditions often include solvent-free environments and mild temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of halogenated derivatives .
Scientific Research Applications
8-Chloro-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine involves its interaction with specific molecular targets. For instance, it may act as a selective serotonin receptor agonist, influencing neurotransmitter pathways . The compound’s effects are mediated through binding to these receptors, leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]indole hydrochloride
- 8-fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Uniqueness
8-Chloro-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine is unique due to its specific structural features and the presence of a chlorine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and chemical behavior .
Properties
CAS No. |
135875-11-5 |
|---|---|
Molecular Formula |
C11H12ClN3 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole |
InChI |
InChI=1S/C11H12ClN3/c12-8-1-2-10-9(7-8)14-11-3-4-13-5-6-15(10)11/h1-2,7,13H,3-6H2 |
InChI Key |
TUQCFGVWQPJWRV-UHFFFAOYSA-N |
SMILES |
C1CNCCN2C1=NC3=C2C=CC(=C3)Cl |
Canonical SMILES |
C1CNCCN2C1=NC3=C2C=CC(=C3)Cl |
Synonyms |
1H-[1,4]Diazepino[1,7-a]benziMidazole, 8-chloro-2,3,4,5-tetrahydro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


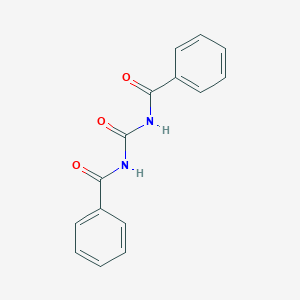
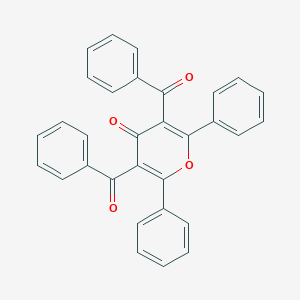

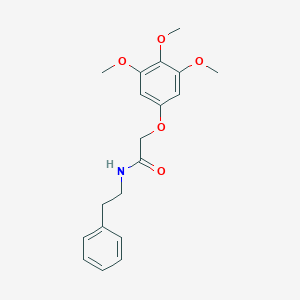
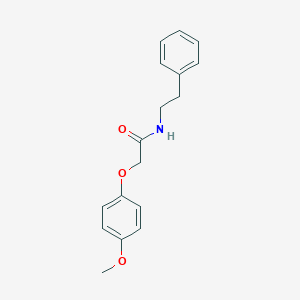
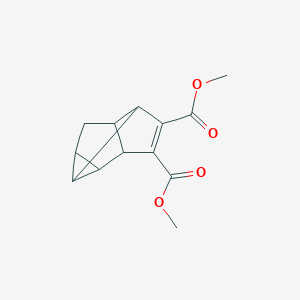

![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B188647.png)
![(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-tert-butylcarbamate](/img/structure/B188648.png)


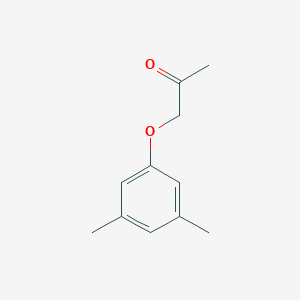
![octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate](/img/structure/B188653.png)
